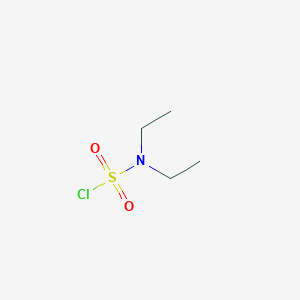

Diethylsulfamoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYAAZRKZRTLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460102 | |

| Record name | diethylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20588-68-5 | |

| Record name | diethylsulfamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylsulfamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethylsulfamoyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of diethylsulfamoyl chloride, a key reagent in synthetic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, with the CAS number 824-84-0, is a reactive organosulfur compound. Its molecular formula is C₄H₁₀ClNO₂S, and it has a molecular weight of 171.65 g/mol . The chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N,N-Diethylsulfamoyl chloride | |

| CAS Number | 824-84-0 | |

| Molecular Formula | C₄H₁₀ClNO₂S | |

| Molecular Weight | 171.65 g/mol | |

| Boiling Point | 80 °C at 1 Torr | |

| Appearance | Information not available | |

| Density | Information not available | |

| Melting Point | Information not available | |

| Solubility | Information not available |

Molecular Structure and Spectroscopic Data

The structure of this compound features a central sulfur atom bonded to two oxygen atoms, a chlorine atom, and a diethylamino group. The tetrahedral geometry around the sulfur atom is crucial for its reactivity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing sulfamoyl chloride group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the S=O stretching vibrations (typically in the region of 1350-1170 cm⁻¹) and the S-Cl bond.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and parts of the diethylamino group.

Reactivity and Chemical Properties

This compound is a reactive electrophile, primarily due to the electron-withdrawing nature of the sulfonyl group and the presence of a good leaving group (chloride). Its reactivity is central to its utility in organic synthesis.

Key Reactions:

-

Sulfonamide Formation: The most significant reaction of this compound is its reaction with primary and secondary amines to form the corresponding N,N-diethylsulfonamides. This reaction is fundamental in the synthesis of a wide array of biologically active molecules.

-

Hydrolysis: Like other sulfamoyl chlorides, the diethyl derivative is susceptible to hydrolysis. It reacts with water to produce diethylamine and sulfuric acid. Kinetic studies have shown that this compound hydrolyzes faster than its dimethyl analog. This highlights the influence of the ethyl groups on the reactivity at the sulfur center.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general procedure for the synthesis of dialkylsulfamoyl chlorides can be adapted.

General Synthesis of Dialkylsulfamoyl Chlorides:

The synthesis typically involves the reaction of the corresponding dialkylamine with sulfuryl chloride. The reaction is usually carried out in an inert solvent at low temperatures to control the exothermic reaction.

Purification:

The crude product is typically purified by distillation under reduced pressure to obtain the pure dialkylsulfamoyl chloride.

Applications in Drug Development

The sulfamoyl group is a critical pharmacophore in a variety of drugs. This compound serves as a key building block for introducing the N,N-diethylsulfamoyl moiety into potential drug candidates. This functional group can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a dry, inert atmosphere. Personal protective equipment, including gloves, safety goggles, and a lab coat, is essential when handling this chemical.

Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. Users should consult the relevant safety data sheets (SDS) and conduct their own risk assessments before handling this compound.

An In-depth Technical Guide to the Synthesis of Diethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethylsulfamoyl chloride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols for the key reactions cited.

Introduction

This compound, with the chemical formula (C₂H₅)₂NSO₂Cl, is a reactive organic compound widely utilized as a sulfamoylating agent. Its ability to introduce the diethylsulfamoyl moiety into various molecular scaffolds makes it an important building block in medicinal chemistry and organic synthesis. This guide focuses on the practical synthesis of this reagent, providing researchers with the necessary information for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the reaction of a diethylamine source with a sulfurylating agent. The most common and industrially relevant methods are detailed below.

Reaction of Diethylamine with Sulfuryl Chloride

The most direct and widely employed method for the synthesis of this compound involves the reaction of diethylamine with sulfuryl chloride (SO₂Cl₂).[1] This reaction is typically performed in an inert solvent under controlled temperature conditions to manage its exothermic nature. The reaction proceeds via a nucleophilic attack of the diethylamine on the sulfur atom of sulfuryl chloride, leading to the displacement of a chloride ion and the formation of the desired product along with diethylammonium chloride as a byproduct.

A general workflow for this synthesis is depicted in the following diagram:

Other Synthetic Approaches

Alternative methods for the synthesis of this compound have also been reported, although they are generally less common. These include:

-

Reaction of Diethylamine Hydrochloride with Chlorosulfonic Acid: This classical approach involves the reaction of diethylamine hydrochloride with chlorosulfonic acid, followed by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This method can produce the desired product in good purity, though the harsh reaction conditions may not be suitable for all applications.

-

Binkley and Degering Procedure Adaptation: This method, originally developed for the synthesis of dimethylsulfamoyl chloride, can be adapted for the diethyl derivative. It involves the treatment of sodium diethylamide with sulfuryl chloride under anhydrous conditions. This procedure requires careful temperature control to minimize side reactions and decomposition.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis pathways of this compound and its dimethyl analog for comparison.

| Synthesis Pathway | Starting Materials | Yield | Purity | Key Reaction Conditions | Reference |

| This compound via Diethylamine and Sulfuryl Chloride | Diethylamine, Sulfuryl Chloride | ~80% | >95% | Anhydrous solvent (e.g., dichloromethane), controlled temperature (10-20 °C), inert atmosphere, vacuum distillation. | [1] |

| This compound via Diethylamine HCl and Chlorosulfonic Acid | Diethylamine Hydrochloride, Chlorosulfonic Acid | - | 85-92% | Followed by treatment with thionyl chloride or phosphorus pentachloride. | |

| This compound via Binkley and Degering Procedure (adapted) | Sodium Diethylamide, Sulfuryl Chloride | 60-70% | - | Anhydrous conditions, careful temperature control. | |

| Dimethylsulfamoyl chloride via Dimethylamine and Sulfuryl Chloride (for comparison) | Dimethylamine (gas), Sulfuryl Chloride (liquid) | ~80% | >97% | Dry conditions, temperature maintained between 10-20 °C, purification by vacuum distillation. | [2][3] |

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound from diethylamine and sulfuryl chloride.

Synthesis of this compound from Diethylamine and Sulfuryl Chloride[1]

Materials:

-

Diethylamine

-

Sulfuryl Chloride (SO₂Cl₂)

-

Anhydrous inert solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve diethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous dichloromethane dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove any precipitated diethylammonium chloride.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and moisture-sensitive reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Signaling Pathways and Logical Relationships

The core of the primary synthesis method is a nucleophilic substitution reaction. The following diagram illustrates this chemical transformation.

Conclusion

The synthesis of this compound is a well-established process, with the reaction of diethylamine and sulfuryl chloride being the most efficient and high-yielding method. This guide provides the essential information for researchers to safely and effectively prepare this important reagent. Careful control of reaction conditions, particularly temperature and moisture, is crucial for obtaining high purity and yield. The provided experimental protocol serves as a reliable starting point for laboratory-scale synthesis.

References

Diethylsulfamoyl Chloride: A Technical Deep-Dive into its Mechanism of Action in Sulfamoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylsulfamoyl chloride ((C₂H₅)₂NSO₂Cl) is a pivotal reagent in organic synthesis, primarily utilized for the introduction of the diethylsulfamoyl moiety onto various nucleophilic substrates. This process, known as sulfamoylation, is of significant interest in medicinal chemistry due to the prevalence of the sulfamide and sulfamate functional groups in a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the mechanism of action of this compound in sulfamoylation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical synthetic transformation.

Introduction

The sulfamoyl group, -SO₂NR₂, is a key pharmacophore found in numerous therapeutic agents, including anticancer drugs and carbonic anhydrase inhibitors. This compound serves as a direct and efficient precursor for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates. Understanding the underlying mechanism of its reaction with various nucleophiles is paramount for optimizing reaction conditions, predicting outcomes, and designing novel therapeutic agents. This document will systematically dissect the mechanistic pathways, present relevant kinetic and yield data, and provide practical experimental guidance for the use of this compound in sulfamoylation.

Mechanism of Action in Sulfamoylation

The reaction of this compound with nucleophiles, such as amines and alcohols, proceeds through a nucleophilic substitution mechanism at the electrophilic sulfur atom. Kinetic studies and comparisons with related sulfonyl chlorides, such as dimethylsulfamoyl chloride, strongly suggest that the reaction predominantly follows a bimolecular nucleophilic substitution (Sₙ2) pathway.

In this mechanism, the nucleophile directly attacks the sulfur atom, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently displaced as a leaving group, resulting in the formation of the sulfamoylated product. The presence of two ethyl groups on the nitrogen atom influences the reactivity of the sulfamoyl chloride through both electronic and steric effects. Comparative hydrolysis studies have shown that this compound hydrolyzes faster than dimethylsulfamoyl chloride, indicating a greater reactivity, which can be attributed to the electron-donating nature of the ethyl groups.

Reaction with Amines (N-Sulfamoylation)

The reaction of this compound with primary and secondary amines yields N,N-diethylsulfamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction with Alcohols and Phenols (O-Sulfamoylation)

The reaction with alcohols and phenols produces O-diethylsulfamates. Similar to N-sulfamoylation, a base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide ion, which then attacks the sulfamoyl chloride.

Quantitative Data

While comprehensive kinetic data for the reactions of this compound are not extensively tabulated in the literature, the following tables summarize representative yields and conditions for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates.

Table 1: Synthesis of N,N-Diethylsulfamides

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethylamine | NaOH | DCM/H₂O | 0 to RT | 2 | - | [1] |

| Various Amino Acids | - | - | - | - | Good to Excellent | [2] |

Table 2: Synthesis of Phenyl Diethylsulfamate

| Nucleophile (Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Phenol | Triethylamine | Dichloromethane | 0 to RT | 12-24 | High | [3][4] |

Table 3: Spectral Data for Representative N,N-Diethylsulfamides

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) | Reference |

| N,N-diethyl-1-tosylpyrrolidine-2-carboxamide | 1678 (C=O), 1155, 1107 (SO₂) | 7.77-7.75 (d, 2H), 7.28-7.26 (d, 2H), 4.77-4.74 (dd, 1H), 3.49-3.29 (m, 5H), 2.40 (s, 3H), 2.09-1.81 (m, 4H), 1.27-1.06 (m, 6H) | 225.0, 224.0, 169.1, 155.0 | [1] |

| N,N-diethyl-3-methyl-2-(4-methylphenylsulfonamido) butanamide | 3260 (NH), 1668 (C=O), 1167, 1090 (SO₂) | 7.68-7.66 (d, 2H), 7.23-7.21 (d, 2H), 5.78-5.75 (d, 1H), 3.81-3.78 (dd, 1H), 3.09-3.00 (m, 4H), 2.36 (s, 3H), 1.82-1.77 (m, 1H), 1.03-0.81 (m, 12H) | - | [1] |

Experimental Protocols

General Procedure for the Synthesis of Phenyl Diethylsulfamate[3][4]

Materials:

-

Phenol

-

This compound

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Biological Relevance and Signaling Pathways

The diethylsulfamoyl moiety is a critical component in the design of inhibitors for several key enzyme families implicated in various diseases, particularly cancer.

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a crucial enzyme in the biosynthesis of active estrogens and androgens from inactive steroid sulfates.[5] Its inhibition is a validated therapeutic strategy for hormone-dependent breast cancer.[6][7] Diethylsulfamoylated compounds, particularly those based on a phenol core, are potent, irreversible inhibitors of STS.[5][8] The diethylsulfamate group is believed to be hydrolyzed within the active site of STS, leading to a reactive sulfamoyl species that covalently modifies and inactivates the enzyme.

Carbonic Anhydrase (CA) Inhibition

Certain carbonic anhydrase isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer progression.[9][10] Sulfonamides are a well-established class of CA inhibitors. While many reported inhibitors feature a primary sulfonamide group, the incorporation of a diethylsulfamoyl moiety can be explored to modulate selectivity and pharmacokinetic properties. The sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, disrupting its catalytic activity.

Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11] The design of kinase inhibitors often involves targeting the ATP-binding site. The sulfamoyl group can be incorporated into inhibitor scaffolds to form crucial hydrogen bonding interactions with the kinase hinge region, contributing to high-affinity binding. While specific examples of diethylsulfamoyl-containing kinase inhibitors are not as prevalent as other substitution patterns, the versatility of the sulfamoylation reaction allows for its incorporation into novel kinase inhibitor designs.

Conclusion

This compound is a valuable and reactive reagent for the synthesis of N,N-diethylsulfamides and O-diethylsulfamates through a nucleophilic substitution mechanism, predominantly following an Sₙ2 pathway. The resulting diethylsulfamoylated compounds have demonstrated significant potential as therapeutic agents, particularly as inhibitors of steroid sulfatase in the context of breast cancer. This guide has provided a comprehensive overview of the mechanistic principles, quantitative data, and practical experimental procedures for the use of this compound. Further research into the kinetics of its reactions and the exploration of diethylsulfamoylated scaffolds for other biological targets, such as carbonic anhydrases and kinases, will undoubtedly continue to expand its utility in medicinal chemistry and drug discovery.

References

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steroid sulfatase: a new target for the endocrine therapy of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. daneshyari.com [daneshyari.com]

- 9. New selective carbonic anhydrase IX inhibitors: synthesis and pharmacological evaluation of diarylpyrazole-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Diethylsulfamoyl Chloride: A Technical Guide for Scientific Professionals

An In-depth Examination of its Physicochemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethylsulfamoyl chloride. The information is curated to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis. This document includes tabulated physicochemical data, detailed experimental protocols, and visual representations of its primary synthetic pathways.

Physicochemical Properties

This compound (CAS No. 20588-68-5) is an organosulfur compound with the molecular formula C₄H₁₀ClNO₂S.[1] It is a key synthetic intermediate, valued for the introduction of the diethylsulfamoyl moiety into organic molecules.

Structural and Molecular Data

| Identifier | Value |

| IUPAC Name | N,N-diethylsulfamoyl chloride[1] |

| CAS Number | 20588-68-5[1] |

| Molecular Formula | C₄H₁₀ClNO₂S[1] |

| Molecular Weight | 171.65 g/mol [1] |

| Canonical SMILES | CCN(CC)S(=O)(=O)Cl[1] |

| InChI Key | NDYAAZRKZRTLQC-UHFFFAOYSA-N[1] |

Physical Properties

The available physical property data for this compound is summarized below. It should be noted that some of this information is derived from chemical supplier catalogues and may not be from primary literature sources.

| Property | Value | Source(s) |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 91 °C at 10 Torr | [2][3] |

| 223.6 °C at 760 mmHg | [4] | |

| Melting Point | Not definitively established; liquid at room temperature | [1] |

| Density | 1.2275 g/cm³ at 17 °C | [2] |

| Refractive Index | 1.479 | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. Strong absorption bands corresponding to the sulfur-oxygen double bond (S=O) stretching vibrations are typically observed in the range of 1170-1190 cm⁻¹.[1] Additional characteristic peaks include those for the sulfonyl chloride group, which appear between 1350-1370 cm⁻¹.[1] The carbon-hydrogen (C-H) stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ region.[1]

Mass Spectrometry (MS)

Mass spectral analysis of this compound reveals a molecular ion peak at a mass-to-charge ratio (m/z) of 171, which corresponds to its molecular weight.[1] The isotopic pattern of the molecular ion will show the characteristic 3:1 ratio for the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).[1] Common fragmentation patterns in electron ionization mass spectrometry are expected to involve the loss of the chlorine atom and ethyl groups.[1]

Chemical Properties and Reactivity

This compound is a reactive compound, primarily used as an electrophile in nucleophilic substitution reactions. Its reactivity is centered around the sulfonyl chloride functional group.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to form diethylsulfamic acid and hydrochloric acid. It has been noted in comparative studies that this compound hydrolyzes at a significantly faster rate than its dimethyl analogue, approximately eight times faster.[5] This increased reactivity is attributed to the potential for hydrogen participation from the ethyl groups, which can stabilize the transition state of the hydrolysis reaction.[5]

Reactions with Amines

A primary application of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of this compound.

Synthesis of this compound

Reaction Scheme:

Synthesis of this compound

Materials:

-

Diethylamine

-

Sulfuryl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), place a solution of diethylamine in anhydrous diethyl ether.

-

Cool the flask in an ice-salt bath to maintain a low temperature.

-

Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether to the stirred diethylamine solution via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature of the reaction mixture.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The reaction mixture will likely form a precipitate of diethylamine hydrochloride. Filter the mixture to remove the solid salt.

-

Wash the filtrate with cold, dilute hydrochloric acid and then with water to remove any remaining amine or salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Reaction with a Primary Amine to Form a Sulfonamide

The following is a general procedure for the sulfonylation of a primary amine using this compound.

Reaction Workflow:

General Sulfonamide Formation

Materials:

-

Primary amine

-

This compound

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

Procedure:

-

Dissolve the primary amine and the base (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

Concluding Remarks

This compound is a versatile reagent in organic synthesis, particularly for the formation of sulfonamides which are of significant interest in medicinal chemistry. While some of its physical properties are not extensively documented in readily available literature, its chemical reactivity is well-understood and analogous to other sulfamoyl chlorides. The protocols provided in this guide offer a solid foundation for its use in a research and development setting. As with all reactive chlorides, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this compound.

References

- 1. Buy this compound | 20588-68-5 [smolecule.com]

- 2. China this compound 20588-68-5 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 3. This compound [myskinrecipes.com]

- 4. N,N-diethylsulfamoyl chloride20588-68-5,Purity96%_United States Biological [molbase.com]

- 5. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

Technical Guide: Physicochemical Properties of N,N-Dimethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular weight and chemical formula for N,N-Dimethylsulfamoyl chloride, a reagent frequently utilized in organic synthesis. While the inquiry specified "diethylsulfamoyl chloride," public chemical databases predominantly provide information for the dimethyl- analogue, suggesting a possible misnomer in the original query. This document focuses on the well-characterized N,N-Dimethylsulfamoyl chloride.

Quantitative Data Summary

The following table summarizes the key molecular identifiers for N,N-Dimethylsulfamoyl chloride.

| Property | Value | Citations |

| Chemical Name | N,N-Dimethylsulfamoyl chloride | [1][2] |

| Synonyms | Dimethylamidosulfonyl chloride, Dimethylaminosulfonyl chloride | [2] |

| Molecular Formula | C₂H₆ClNO₂S | [1][2][3] |

| Molecular Weight | 143.59 g/mol | [1] |

| Exact Mass | 142.980774 Da | |

| CAS Number | 13360-57-1 | [1][2][3] |

Experimental Protocols

The determination of the molecular weight and formula of N,N-Dimethylsulfamoyl chloride is achieved through standard analytical chemistry techniques.

1. Mass Spectrometry for Molecular Weight and Formula Determination:

-

Methodology: High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured. The high accuracy of this technique allows for the determination of the elemental composition, thus confirming the molecular formula.

-

Instrumentation: A typical instrument would be a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: A dilute solution of N,N-Dimethylsulfamoyl chloride in a suitable volatile organic solvent is prepared and introduced into the instrument.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. The exact mass of this peak is used to calculate the elemental composition using specialized software, which confirms the molecular formula of C₂H₆ClNO₂S.

2. Gas Chromatography (GC) for Purity Assessment:

-

Methodology: Gas chromatography is utilized to assess the purity of the compound, which is essential for accurate molecular weight determination. The sample is vaporized and passed through a capillary column, separating it from any impurities.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

-

Sample Preparation: The sample is dissolved in an appropriate solvent and injected into the GC.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to the compound and any impurities. The area under the peak for N,N-Dimethylsulfamoyl chloride relative to the total area of all peaks gives the purity percentage.

Molecular Structure and Composition

The following diagram illustrates the logical relationship of the constituent atoms within the N,N-Dimethylsulfamoyl chloride molecule.

Caption: Atomic composition of N,N-Dimethylsulfamoyl chloride.

References

An In-depth Technical Guide to Diethylsulfamoyl Chloride (CAS 20588-68-5): Properties, Hazards, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethylsulfamoyl chloride (CAS 20588-68-5), a reactive chemical intermediate with significant applications in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals. This document details its chemical and physical properties, associated hazards, and toxicological data, largely extrapolated from its close structural analog, Dimethylsulfamoyl chloride, due to limited specific data. Furthermore, it outlines generalized experimental protocols for its synthesis and analysis, and discusses the biological significance of its derivatives as antimicrobial agents by detailing their mechanism of action within the bacterial folate synthesis pathway. Visual diagrams are provided to illustrate key workflows and biological pathways.

Chemical Identity and Properties

This compound, with the CAS number 20588-68-5, is an organosulfur compound. It serves as a crucial reagent for introducing the N,N-diethylsulfamoyl group into organic molecules.

Table 1: Chemical and Physical Properties of this compound and its Analog

| Property | This compound (CAS 20588-68-5) | Dimethylsulfamoyl Chloride (CAS 13360-57-1) - Analog for Reference |

| IUPAC Name | N,N-diethylsulfamoyl chloride | N,N-dimethylsulfamoyl chloride |

| Synonyms | DESCl, Diethylaminosulfonyl chloride | DMSC, Dimethylaminosulfonyl chloride |

| Molecular Formula | C₄H₁₀ClNO₂S | C₂H₆ClNO₂S |

| Molecular Weight | 171.65 g/mol | 143.59 g/mol |

| Boiling Point | 91 °C @ 10 Torr | 80 °C @ 16 mmHg; 114 °C @ 75 mmHg |

| Density | 1.2275 g/cm³ @ 17 °C | 1.337 g/mL @ 25 °C |

| Refractive Index | Not Reported | n20/D 1.452 |

| Flash Point | Not Reported | 65 °C (149 °F) - closed cup |

| Solubility | Reacts with water | Decomposes in water |

| SMILES | CCN(CC)S(=O)(=O)Cl | CN(C)S(=O)(=O)Cl |

| InChI Key | NDYAAZRKZRTLQC-UHFFFAOYSA-N | JFCHSQDLLFJHOA-UHFFFAOYSA-N |

Hazards and Toxicology

Due to a lack of specific toxicological data for this compound, the information presented below is based on its close structural analog, Dimethylsulfamoyl chloride (CAS 13360-57-1). It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards.

This compound is a corrosive and toxic substance. It is moisture-sensitive and reacts with water, which can produce hazardous byproducts.[1]

Table 2: Toxicological Data for Dimethylsulfamoyl Chloride (Analog)

| Metric | Value | Species | Route | Reference |

| LD50 | 900 mg/kg | Mouse | Oral | [2][3] |

| LC50 | >300 mg/m³/10min | Mouse | Inhalation | [4] |

GHS Hazard Classification (based on Dimethylsulfamoyl Chloride): [4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.

-

Carcinogenicity (Category 1B): May cause cancer.

Handling and Safety Precautions: [2]

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.

-

Store in a tightly sealed container in a cool, dry place.

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of a wide range of sulfonamide derivatives.[5]

General Synthesis Workflow

The synthesis of a target molecule using this compound typically follows a multi-step process involving the reaction, work-up, purification, and analysis of the product.

Caption: Workflow for chemical synthesis and purification.

Synthesis of this compound (Generalized Protocol)

This protocol is a generalized procedure based on common methods for synthesizing sulfamoyl chlorides.

Materials:

-

Diethylamine

-

Sulfuryl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Set up a dry, inert atmosphere in the reaction flask.

-

Dissolve diethylamine in the anhydrous solvent in the flask and cool the solution in an ice bath.

-

Slowly add a solution of sulfuryl chloride in the same anhydrous solvent to the cooled diethylamine solution via the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., diethylammonium chloride).

-

Wash the filtrate with cold water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Analytical Methods (Generalized Protocols)

Purpose: To assess the purity and identify volatile impurities.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for polar compounds.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

-

Inject a small volume of the sample solution into the GC.

-

Run a temperature program that allows for the separation of the main component from any impurities.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the components by comparison with spectral libraries or known standards.

Purpose: To determine the purity and quantify related substances.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Prepare a sample solution of the material to be tested in the same solvent.

-

Set the UV detector to a wavelength where the compound has significant absorbance.

-

Inject the standard and sample solutions into the HPLC system.

-

Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to elute the components.

-

The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Biological Activity and Mechanism of Action of Derivatives

This compound itself is not typically the biologically active agent. Instead, it is a valuable reagent for synthesizing sulfonamide derivatives, which are known for their antimicrobial properties.[5]

Antimicrobial Activity of Sulfonamides

Sulfonamides are bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[6] They are effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[7]

Mechanism of Action: Inhibition of Folate Synthesis

The primary mechanism of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9][10] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacteria that is required for the production of nucleotides and, consequently, DNA and RNA.[8][11] Humans are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[9][10]

Caption: Sulfonamides competitively inhibit DHPS in the bacterial folate pathway.

Experimental Protocol for Antimicrobial Susceptibility Testing (Agar Diffusion Method - Generalized)

This protocol outlines a general method for assessing the antimicrobial activity of sulfonamide derivatives.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strain(s) of interest

-

Sterile swabs

-

Sterile filter paper discs

-

Solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic disc

-

Negative control disc (solvent only)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Allow the plate to dry for a few minutes.

-

Impregnate sterile filter paper discs with a known concentration of the test sulfonamide solution.

-

Aseptically place the impregnated discs, along with the positive and negative control discs, onto the surface of the inoculated agar plate.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Measure the diameter of the zones of inhibition (areas of no bacterial growth) around each disc. The size of the zone corresponds to the antimicrobial activity of the substance.

Antimicrobial Drug Screening Workflow

The process of screening new chemical entities, such as derivatives of this compound, for antimicrobial activity involves a systematic approach from initial testing to the determination of potency.

Caption: Systematic workflow for screening new antimicrobial compounds.

Conclusion

This compound (CAS 20588-68-5) is a valuable and reactive chemical intermediate, primarily utilized in the synthesis of sulfonamides for pharmaceutical and agrochemical applications. While specific toxicological data for this compound is limited, information from its close analog, Dimethylsulfamoyl chloride, indicates that it should be handled as a corrosive, toxic, and potentially carcinogenic substance, necessitating stringent safety protocols. The antimicrobial activity of its sulfonamide derivatives is well-established, functioning through the inhibition of the bacterial folate synthesis pathway. This guide provides a foundational understanding for researchers and professionals working with this compound and its derivatives, emphasizing safe handling, synthetic utility, and the biological relevance of its downstream products. Further research is warranted to fully characterize the specific toxicological profile of this compound.

References

- 1. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. Dimethylsulfamoyl chloride | CAS#:13360-57-1 | Chemsrc [chemsrc.com]

- 4. Dimethylsulphamoyl chloride | C2H6ClNO2S | CID 83372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. picmonic.com [picmonic.com]

- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 9. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 11. Folate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: The Reactivity of Diethylsulfamoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylsulfamoyl chloride ((C₂H₅)₂NSO₂Cl) is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is characterized by the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, water, and thiols. The discussion is supported by available quantitative data, detailed experimental protocols for analogous reactions, and an exploration of the underlying reaction mechanisms. Due to the limited specific kinetic and yield data for this compound in publicly accessible literature, this guide draws upon well-established principles of organic chemistry and data from closely related analogs, primarily dimethylsulfamoyl chloride, to provide a robust predictive framework for its reactivity.

Core Reactivity Principles

The central feature of this compound's reactivity is the sulfonyl chloride functional group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the central sulfur atom highly electrophilic and thus prone to attack by nucleophiles.

The predominant mechanism for the reaction of this compound with nucleophiles is a nucleophilic acyl substitution , which is believed to proceed primarily through a bimolecular Sₙ2 pathway. This mechanism involves the direct attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. Solvolysis reactions, particularly in highly polar and ionizing solvents, may exhibit some characteristics of an Sₙ1-like pathway, but the Sₙ2 mechanism is generally considered to be the major route.

Reactivity with Common Nucleophiles

Reaction with Amines (Aminolysis)

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of N,N-diethylsulfonamides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine nucleophile and render it unreactive.

General Reaction: (C₂H₅)₂NSO₂Cl + R₂NH → (C₂H₅)₂NSO₂NR₂ + HCl

Reaction with Alcohols and Phenols (Alcoholysis/Phenolysis)

This compound reacts with alcohols and phenols to form N,N-diethylsulfamate esters. These reactions are generally slower than those with amines and often require heating or the presence of a non-nucleophilic base to drive the reaction to completion by scavenging the HCl produced.

General Reaction: (C₂H₅)₂NSO₂Cl + ROH → (C₂H₅)₂NSO₂OR + HCl

Reaction with Water (Hydrolysis)

This compound is highly reactive with water, undergoing hydrolysis to produce N,N-diethylsulfamic acid and hydrochloric acid. This reaction is rapid and necessitates that all reactions involving this compound be conducted under anhydrous conditions to prevent decomposition of the starting material.

General Reaction: (C₂H₅)₂NSO₂Cl + H₂O → (C₂H₅)₂NSO₃H + HCl

A comparative study has shown that this compound hydrolyzes approximately eight times faster than dimethylsulfamoyl chloride. This suggests that the larger ethyl groups may facilitate the reaction, possibly through stabilization of the transition state via hydrogen bonding interactions with the solvent.

Reaction with Thiols (Thiolysis)

Thiols, being excellent nucleophiles, are expected to react readily with this compound to form N,N-diethylthiosulfonates. Similar to reactions with alcohols, the use of a base is beneficial to deprotonate the thiol to the more nucleophilic thiolate anion.

General Reaction: (C₂H₅)₂NSO₂Cl + RSH → (C₂H₅)₂NSO₂SR + HCl

Quantitative Data

Specific quantitative kinetic and yield data for the reactions of this compound are scarce in the literature. The table below summarizes the available comparative data and provides expected trends based on the reactivity of analogous sulfamoyl chlorides.

| Nucleophile | Product Type | Relative Rate | Typical Conditions | Expected Yield | Notes |

| Water | Sulfamic Acid | Fast | Aqueous media | High (decomposition) | This compound hydrolyzes ~8 times faster than dimethylsulfamoyl chloride. |

| Primary Amines | Sulfonamide | Very Fast | Aprotic solvent, with base (e.g., triethylamine) | High (>90%) | Highly favorable reaction. |

| Secondary Amines | Sulfonamide | Fast | Aprotic solvent, with base | High (>85%) | Generally slightly slower than primary amines due to steric hindrance. |

| Alcohols | Sulfamate Ester | Moderate | Aprotic solvent, with base, often requires heat | Moderate to High | Slower than aminolysis. |

| Phenols | Sulfamate Ester | Slow to Moderate | Aprotic solvent, with base, often requires heat | Moderate | Reactivity is dependent on the electronic nature of the phenol. |

| Thiols | Thiosulfonate | Fast | Aprotic solvent, with base | High | Thiols are generally more nucleophilic than corresponding alcohols. |

Experimental Protocols (Representative Examples)

The following protocols are based on general procedures for the synthesis of sulfonamides and sulfamate esters using sulfonyl chlorides and are expected to be applicable to this compound with minor modifications.

General Procedure for the Synthesis of N,N-Diethylsulfonamides

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: A non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents) or pyridine, is added to the amine solution.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

-

Addition of this compound: A solution of this compound (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution over a period of 15-30 minutes.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Stirring is continued for an additional 2-12 hours, with the reaction progress monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of N,N-Diethylsulfamate Esters

-

Reaction Setup: In a dry, inert atmosphere, a solution of the alcohol or phenol (1.0 equivalent) and a non-nucleophilic base such as pyridine (which can also act as the solvent) or triethylamine (1.1-1.5 equivalents) is prepared in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of this compound: this compound (1.0-1.2 equivalents) is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. Reaction times can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent. The solution is washed successively with dilute acid (e.g., 1 M HCl) to remove the base, water, and brine. The organic layer is then dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

Purification: The crude sulfamate ester is purified by column chromatography or distillation.

Visualization of the General Reaction Mechanism

The following diagram illustrates the general Sₙ2-type nucleophilic substitution mechanism for the reaction of this compound with a generic nucleophile (Nu-H).

Safety and Handling

This compound is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[1][3] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[1][4][5] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][5]

Conclusion

This compound is a valuable synthetic intermediate that exhibits predictable reactivity towards a variety of nucleophiles. Its reactions are dominated by nucleophilic substitution at the sulfonyl sulfur, primarily via an Sₙ2 mechanism, to afford sulfonamides, sulfamate esters, and other sulfur-containing compounds. While specific quantitative data for this compound remains limited, a strong understanding of its reactivity can be derived from its structural analogs and fundamental principles of organic chemistry. The provided experimental guidelines offer a solid starting point for the successful application of this reagent in synthetic endeavors. As with all reactive chemicals, appropriate safety measures must be strictly adhered to during its handling and use.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. echemi.com [echemi.com]

- 3. Dimethylsulfamoyl Chloride | 13360-57-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. CAS 13360-57-1: Dimethylsulfamoyl chloride | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Hydrolysis and Solvolysis of Diethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the hydrolysis and solvolysis of N,N-diethylsulfamoyl chloride. While specific kinetic studies on this compound are limited in the public domain, this document synthesizes available comparative data, discusses the likely reaction mechanisms based on related compounds, and provides detailed experimental protocols to facilitate further research in this area. The guide is intended for professionals in the fields of chemistry and drug development who require a deep understanding of the reactivity and stability of sulfamoyl chlorides.

Introduction and Mechanistic Overview

The solvolysis of sulfamoyl chlorides (R₂NSO₂Cl), a class of compounds of interest in organic synthesis and medicinal chemistry, has been a subject of mechanistic debate. The reaction pathway can be influenced by the nature of the alkyl or aryl substituents on the nitrogen atom, the solvent system, and other reaction conditions. Generally, the solvolysis of sulfonyl chlorides and related compounds is considered to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. However, for some sulfamoyl chlorides, an SN1-type mechanism has been considered.

For the closely related N,N-dimethylsulfamoyl chloride, extensive studies utilizing the extended Grunwald-Winstein equation have shown an appreciable sensitivity to both solvent nucleophilicity and ionizing power, strongly supporting an SN2 pathway.[1] This mechanism involves a direct attack of a solvent molecule (e.g., water or alcohol) on the sulfur atom, leading to the displacement of the chloride ion through a transition state with a partially formed solvent-sulfur bond and a partially broken sulfur-chlorine bond.

Comparative Reactivity of Diethylsulfamoyl Chloride

Key Findings:

-

Enhanced Reaction Rate: The hydrolysis of this compound is reported to be approximately eight times faster than that of dimethylsulfamoyl chloride.[2]

-

Mechanistic Implication of Isotope Effects: A significant secondary deuterium isotope effect of approximately 2 has been observed for the hydrolysis of this compound.[2] This suggests the participation of the hydrogen atoms on the ethyl groups in the stabilization of the transition state. This effect is not observed with dimethylsulfamoyl chloride.[3][4]

This enhanced reactivity and the notable isotope effect point to a mechanism for this compound that, while likely still fundamentally SN2 in nature, involves a specific contribution from the ethyl groups. It is hypothesized that the larger and more flexible ethyl groups may facilitate hydrogen bonding interactions that stabilize the developing negative charge on the sulfonyl oxygen atoms in the transition state, thereby lowering the activation energy and accelerating the reaction.[2]

The temperature coefficient of the activation enthalpy for the hydrolysis of methylethylsulfamoyl chloride has been observed to be intermediate between that of the dimethyl and diethyl analogs, further supporting the idea that the nature of the N-alkyl substituents plays a crucial role in determining the activation parameters, likely through influencing the degree of solvent reorganization required to reach the transition state.[2]

Quantitative Comparison of Hydrolysis Rates

The following table summarizes the key comparative kinetic information between this compound and its dimethyl analog.

| Compound | Relative Hydrolysis Rate (approx.) | Secondary Deuterium Isotope Effect (kH/kD) | Proposed Mechanistic Feature |

| N,N-Diethylsulfamoyl Chloride | 8 | ~2 | Hydrogen participation from ethyl groups stabilizing the transition state.[2] |

| N,N-Dimethylsulfamoyl Chloride | 1 | ~1 (inverse effect of 0.95 for hexadeuterio) | SN2 mechanism without significant hydrogen participation.[4] |

Proposed Reaction Mechanism and Visualization

Based on the available evidence, the hydrolysis of this compound is proposed to proceed through an SN2 mechanism, with a distinct stabilization of the transition state by the ethyl groups.

Caption: Proposed Sɴ2 mechanism for the hydrolysis of this compound.

Experimental Protocols for Kinetic Analysis

The following is a detailed methodology for conducting kinetic studies on the solvolysis of this compound, adapted from established procedures for other sulfonyl chlorides.[5] The primary method involves monitoring the reaction progress by measuring the increase in conductivity resulting from the production of hydrochloric acid.

Objective: To determine the pseudo-first-order rate constant (k) for the solvolysis of this compound in a given solvent system.

Materials and Equipment:

-

N,N-Diethylsulfamoyl chloride (high purity)

-

Solvent of choice (e.g., water, aqueous acetone, aqueous ethanol mixtures), HPLC grade

-

Conductivity meter with a temperature-controlled cell

-

Constant temperature bath (±0.01 °C)

-

Volumetric flasks, pipettes, and syringes

-

Stopwatch

Procedure:

-

Solvent Preparation:

-

Prepare the desired solvent mixture (e.g., 70% water / 30% acetone v/v).

-

Allow the solvent to reach thermal equilibrium in the constant temperature bath for at least 30 minutes before starting the experiment.

-

-

Substrate Solution Preparation:

-

Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., acetone). The concentration should be such that upon injection into the reaction cell, the final concentration is in the range of 10⁻⁴ to 10⁻⁵ M. This low concentration helps to minimize any potential common-ion rate depression.

-

-

Kinetic Run:

-

Fill the temperature-controlled conductivity cell with the thermally equilibrated solvent.

-

Once the conductivity reading is stable, inject a small, precise volume of the this compound stock solution into the cell with vigorous stirring to ensure rapid mixing.

-

Start the stopwatch at the moment of injection.

-

Record the conductivity at regular time intervals. The frequency of readings should be adjusted based on the reaction rate, with more frequent readings taken in the initial stages.

-

Continue recording until the conductivity reading remains constant, indicating the completion of the reaction (at least 10 half-lives).

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at infinite time (reaction completion) and Ct is the conductivity at time t.

-

The slope of this plot will be equal to -k.

-

Alternatively, specialized kinetic software can be used to fit the conductivity-time data directly to a first-order rate equation.

-

-

Activation Parameters:

-

To determine the activation parameters (ΔH‡ and ΔS‡), the kinetic runs should be repeated at a minimum of three different temperatures (e.g., 15°C, 25°C, and 35°C).

-

The Eyring equation can then be used by plotting ln(k/T) versus 1/T. The slope of this plot is -ΔH‡/R and the intercept is ln(kB/h) + ΔS‡/R, where R is the gas constant, kB is the Boltzmann constant, and h is the Planck constant.

-

Experimental Workflow Visualization

Caption: General experimental workflow for kinetic analysis of solvolysis.

Conclusion and Future Directions

The solvolysis of N,N-diethylsulfamoyl chloride presents an interesting case study in physical organic chemistry. The available evidence strongly suggests an SN2 mechanism that is significantly accelerated compared to its dimethyl analog, likely due to a unique stabilizing interaction involving the ethyl groups. However, the lack of comprehensive kinetic data across a range of solvents prevents a more detailed mechanistic interpretation, such as a Grunwald-Winstein analysis.

Further research is warranted to fully elucidate the reaction mechanism. Specifically, a systematic study of the solvolysis of this compound in a diverse set of solvents, coupled with computational modeling of the transition state, would provide a more complete picture of its reactivity. Such studies would be invaluable for predicting the stability and reactivity of this and related compounds in various chemical and biological environments, which is of significant importance in the context of drug development and process chemistry.

References

- 1. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1 [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

Spectroscopic and Methodological Guide to Dialkylsulfamoyl Chlorides: A Focus on Diethylsulfamoyl Chloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to dialkylsulfamoyl chlorides, with a specific focus on providing representative data for Diethylsulfamoyl chloride. Due to the limited availability of public spectroscopic data for this compound, this document leverages the well-characterized analogous compound, Dimethylsulfamoyl chloride, to present a detailed analysis of expected spectroscopic characteristics and relevant experimental methodologies. This approach offers a robust framework for researchers working with or synthesizing this compound and similar structures.

Spectroscopic Data

The following tables summarize the expected quantitative NMR and IR spectroscopic data for a dialkylsulfamoyl chloride, using Dimethylsulfamoyl chloride as the primary example. These values provide a baseline for the characterization of this compound, with expected variations in chemical shifts and vibrational frequencies due to the difference in alkyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- | ~3.4 - 3.6 | Quartet | 4H | ~7.1 |

| -CH₃ | ~1.2 - 1.4 | Triplet | 6H | ~7.1 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | ~45 - 50 |

| -CH₃ | ~12 - 15 |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| S=O | Asymmetric Stretch | 1370 - 1330 | Strong |

| S=O | Symmetric Stretch | 1180 - 1160 | Strong |

| C-N | Stretch | 1100 - 1020 | Medium |

| S-Cl | Stretch | 700 - 600 | Strong |

| C-H | Alkyl Stretch | 2980 - 2850 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures and can be adapted for the specific instrumentation and sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

The compound is reactive with water, so ensure all glassware is dry and the solvent is anhydrous.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the peaks in the ¹H NMR spectrum and determine chemical shifts and coupling constants.

-

Determine the chemical shifts in the ¹³C NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Place a small drop of the this compound on one plate and gently press the second plate on top to create a thin, uniform film.

-

-

Instrument Parameters (FTIR):

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Run a background scan of the clean salt plates before analyzing the sample.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

-

Compare the obtained spectrum with the predicted values and known data for similar compounds.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the functional groups in this compound.

Methodological & Application

Application Notes and Protocols for Derivatization of Amines using Diethylsulfamoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amines is a critical task in pharmaceutical and biomedical research. Many amine-containing compounds, such as biogenic amines, amino acids, and pharmaceutical drugs, lack strong chromophores or fluorophores, making their detection by common analytical techniques like HPLC-UV or fluorescence challenging. Chemical derivatization is a widely employed strategy to overcome these limitations. Diethylsulfamoyl chloride (DESC) is a derivatizing agent that reacts with primary and secondary amines to form stable N,N-diethylsulfonamide derivatives. This derivatization enhances the detectability of the parent amines and improves their chromatographic properties.

This compound is a reactive compound that serves as a versatile reagent in organic synthesis, particularly in the formation of sulfamides.[1] Its reaction with amines proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[2] This results in the formation of a stable sulfonamide bond. The diethylsulfamoyl group introduced into the analyte molecule can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency in mass spectrometry.[1][3]

Chemical Reaction

The derivatization of a primary or secondary amine with this compound proceeds as follows:

-

Reaction: Nucleophilic substitution[2]

-

Reagent: this compound (DESC)

-

Analyte: Primary or secondary amine (R-NH₂ or R₂NH)

-

Product: N,N-diethylsulfonamide derivative

The reaction is typically carried out in an alkaline medium to deprotonate the amine, increasing its nucleophilicity.[4]

Applications

-

Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in various biological matrices.[5][6]

-

Biogenic Amine Analysis: Determination of biogenic amines (e.g., histamine, tyramine) in food and biological samples.[4]

-

Amino Acid Analysis: Derivatization of amino acids for enhanced detection in proteomics and metabolomics research.[7][8]

-

Catecholamine Analysis: Quantification of neurotransmitters like dopamine and norepinephrine in biological fluids.[9][10]

Quantitative Data Summary

While specific quantitative performance data for this compound as a derivatization agent is not extensively published, the following table provides typical performance characteristics of analogous sulfonyl chloride derivatization methods (e.g., Dansyl chloride) for the analysis of amines by LC-MS/MS. These values can serve as a benchmark for method development and validation with this compound.

| Parameter | Typical Value Range | Reference |

| Limit of Detection (LOD) | 0.05 - 10 ng/mL | [11] |

| Limit of Quantification (LOQ) | 0.1 - 50 ng/mL | [11] |

| Linearity (R²) | > 0.99 | [12] |

| Recovery | 80 - 115% | [12] |

| Precision (%RSD) | < 15% | [12] |

Experimental Protocols

Note: The following protocol is a general guideline adapted from established procedures for similar sulfonyl chloride reagents like dansyl chloride.[7][13] Optimization of reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is crucial for specific applications.[14][15]

Protocol 1: General Derivatization of Amines for LC-MS Analysis

Materials:

-

This compound (DESC) solution (1-10 mg/mL in acetone or acetonitrile)

-

Amine standard or sample solution

-

Sodium bicarbonate or borate buffer (0.1 M, pH 9-10)[4]

-

Formic acid or acetic acid (for quenching)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Prepare amine standards and samples in a suitable solvent (e.g., water, methanol, or buffer).

-

For biological samples, perform a protein precipitation step (e.g., with ACN or methanol) followed by centrifugation to remove precipitated proteins.

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, add 50 µL of the amine standard or sample.

-

Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Add 100 µL of the this compound solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.

-

-

Reaction Quenching:

-

After incubation, cool the mixture to room temperature.

-

Add 10 µL of formic acid to quench the reaction by neutralizing the excess base and hydrolyzing the remaining DESC.

-

Vortex for 30 seconds.

-

-

Sample Analysis:

-

Centrifuge the derivatized sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.